

Application Notes and Protocols: Large-Scale Synthesis of Methyl 2-(2-aminophenyl)acetate

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Compound of Interest

Compound Name: Methyl 2-(2-aminophenyl)acetate

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Abstract

This document provides a detailed protocol for the large-scale synthesis of **Methyl 2-(2-aminophenyl)acetate**, a key intermediate in the manufacturing of various pharmaceutical compounds. The featured method is the catalytic hydrogenation of Methyl 2-(2-nitrophenyl)acetate, a high-yielding and scalable process. This protocol includes a summary of reaction parameters, a detailed experimental procedure, and a visual workflow diagram to ensure clarity and reproducibility in a research and development or manufacturing setting.

Introduction

Methyl 2-(2-aminophenyl)acetate is a valuable building block in organic synthesis, particularly for the preparation of heterocyclic compounds used in drug discovery and development. The efficient and scalable synthesis of this intermediate is crucial for the timely progression of pharmaceutical research and manufacturing. The protocol outlined below describes a robust and high-yielding method for its preparation via the reduction of the corresponding nitro compound.

Data Presentation

The following table summarizes the key quantitative data for two variations of the catalytic hydrogenation of Methyl 2-(2-nitrophenyl)acetate to produce **Methyl 2-(2-**

aminophenyl)acetate.

Parameter	Protocol 1	Protocol 2
Starting Material	Methyl 2-(2-nitrophenyl)acetate	Methyl 2-(2-nitrophenyl)acetate
Catalyst	10% Palladium on activated carbon	Palladium on activated charcoal
Solvent	Methanol	Toluene
Temperature	20°C (Room Temperature)	5°C
Pressure	Atmospheric (Hydrogen)	760.051 Torr (Normal Pressure)
Reaction Time	Overnight	Overnight
Reported Yield	97% [1] [2]	98% [2]
Scale	50 mmol	0.5 mol

Experimental Protocol

This section details the large-scale synthesis of **Methyl 2-(2-aminophenyl)acetate** via the catalytic hydrogenation of Methyl 2-(2-nitrophenyl)acetate.

Materials and Equipment:

- Methyl 2-(2-nitrophenyl)acetate
- 10% Palladium on activated carbon (Pd/C)
- Methanol or Toluene
- Hydrogen gas source
- Reaction vessel suitable for hydrogenation (e.g., Parr hydrogenator or a flask with a balloon)
- Stirring apparatus

- Filtration apparatus (e.g., Buchner funnel with filter paper)
- Rotary evaporator

Procedure:

- **Reaction Setup:** In a suitable reaction vessel, a mixture of Methyl 2-(2-nitrophenyl)acetate (1 equivalent) and 10% Palladium on carbon catalyst (typically 5-10 mol% of the substrate) is prepared in the chosen solvent (Methanol or Toluene). For a 50 mmol scale, 9.75 g of the nitro compound and 530 mg of dry 10% Pd/C in 100 mL of methanol can be used.^{[1][2]} For a 0.5 mol scale, 97.6 g of the nitro compound and 0.98 g of Pd/C in 200 mL of toluene can be used.^[2]
- **Hydrogenation:** The reaction vessel is purged with hydrogen gas. The reaction mixture is then stirred vigorously under a hydrogen atmosphere at the specified temperature (room temperature for methanol, 5°C for toluene) overnight.^{[1][2]}
- **Reaction Monitoring:** The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the complete consumption of the starting material.
- **Work-up:** Upon completion, the reaction mixture is filtered through a pad of celite or a suitable filter to remove the palladium-carbon catalyst.^{[1][2]} The filter cake is washed with a small amount of the reaction solvent.
- **Isolation:** The filtrate and the washings are combined, and the solvent is removed under reduced pressure using a rotary evaporator.^{[1][2]}
- **Purification and Characterization:** The resulting crude product, **Methyl 2-(2-aminophenyl)acetate**, is typically obtained as a light yellow oil and is often of sufficient purity for subsequent steps.^[1] If necessary, further purification can be achieved by vacuum distillation or column chromatography. The final product should be characterized by spectroscopic methods (¹H NMR, ¹³C NMR, MS) to confirm its identity and purity. The ¹H NMR spectrum in DMSO-d₆ should show peaks at approximately 6.94 (m, 2H), 6.64 (d, 1H), 6.51 (m, 1H), 4.88 (s, 2H), 3.59 (s, 3H), and 3.52 (s, 2H).^[1] The mass spectrometry (ES) should show a peak at m/z: 166 [M+H]⁺.^[1]

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of **Methyl 2-(2-aminophenyl)acetate**.



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Caption: Experimental workflow for the synthesis of **Methyl 2-(2-aminophenyl)acetate**.

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